molecular formula C20H15N5O3 B2648777 N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzamide CAS No. 923165-11-1

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzamide

Cat. No.: B2648777
CAS No.: 923165-11-1
M. Wt: 373.372
InChI Key: GGVASYKTXRBLOI-UHFFFAOYSA-N
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Description

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzamide is a complex organic compound that belongs to the class of imidazopyridines These compounds are characterized by an imidazole ring fused to a pyridine ring

Scientific Research Applications

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with α-bromoketones under different conditions to form the imidazo[1,2-a]pyridine scaffold . The reaction conditions often involve the use of solvents like toluene and reagents such as iodine and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various halogenated derivatives and reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzamide is unique due to its specific structural features and its ability to inhibit CDK2. This makes it a promising candidate for further research in medicinal chemistry and drug development.

Properties

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3/c1-13-9-10-24-12-18(23-20(24)21-13)14-5-7-16(8-6-14)22-19(26)15-3-2-4-17(11-15)25(27)28/h2-12H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVASYKTXRBLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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